molecular formula C15H16N2O2S B5704305 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)thiourea

1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B5704305
M. Wt: 288.4 g/mol
InChI Key: LDTXTIFHKHUUBM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of two methoxyphenyl groups attached to a central thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2-methoxyaniline and 3-methoxyaniline with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(3-methoxyphenyl)thiourea: Similar structure but lacks the second methoxy group.

    1-(2-Methoxyphenyl)-3-phenylthiourea: Similar structure but lacks the second methoxy group on the other phenyl ring.

    1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea: Similar structure but with a different position of the methoxy group

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-18-12-7-5-6-11(10-12)16-15(20)17-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTXTIFHKHUUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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